1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone
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Overview
Description
1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone is a complex organic compound that features a piperazine and piperidine moiety linked to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Methoxyphenyl Piperazine: This step involves the reaction of 4-methoxyphenylamine with piperazine under suitable conditions to form 4-(4-methoxyphenyl)piperazine.
Coupling with Piperidine: The next step is the coupling of the methoxyphenyl piperazine with piperidine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]ethanol.
Substitution: Various substituted piperazine and piperidine derivatives.
Scientific Research Applications
1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperazine and piperidine rings can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)piperidine
- 4-(4-Methoxyphenyl)morpholine
- 1-(4-Methoxyphenyl)ethanol
Uniqueness
1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and piperidine rings linked to a methoxyphenyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-19(29)20-3-5-22(6-4-20)26-13-11-21(12-14-26)25(30)28-17-15-27(16-18-28)23-7-9-24(31-2)10-8-23/h3-10,21H,11-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRAGHJEJSEYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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